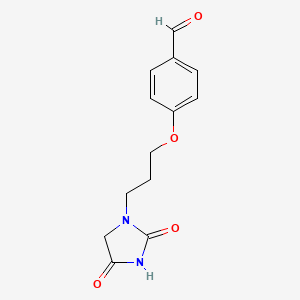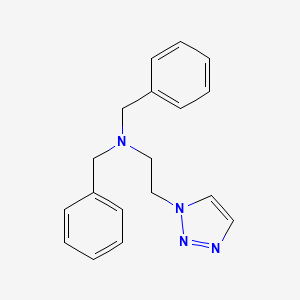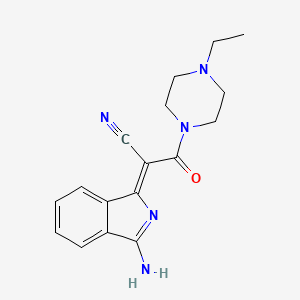
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline is a complex organic compound that features a unique structure combining an aminomethyl group, a chloro substituent, and a pyridin-3-ylmethyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(Aminomethyl)-3-chlor-N-methyl-N-(pyridin-3-ylmethyl)anilin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die Reaktion von 3-Chlorbenzylamin mit Pyridin-3-carbaldehyd unter reduktiven Aminierungsbedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Reduktionsmittels wie Natriumtriacetoxyborhydrid in einem organischen Lösungsmittel wie Dichlormethan durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Synthese entscheidend.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(Aminomethyl)-3-chlor-N-methyl-N-(pyridin-3-ylmethyl)anilin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Der Chlorsubstituent kann durch andere Nukleophile durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure oder Kaliumpermanganat in Wasser.
Reduktion: Lithiumaluminiumhydrid in Tetrahydrofuran.
Substitution: Natriummethoxid in Methanol oder Kalium-tert-butoxid in Dimethylsulfoxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden N-Oxid-Derivate.
Reduktion: Bildung der entsprechenden Amin-Derivate.
Substitution: Bildung verschiedener substituierter Anilin-Derivate.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-3-chlor-N-methyl-N-(pyridin-3-ylmethyl)anilin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird für sein Potenzial als Ligand in biochemischen Assays und als Sonde in molekularbiologischen Studien untersucht.
Medizin: Wird für seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung als Vorläufer bei der Synthese von pharmazeutischen Verbindungen.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(Aminomethyl)-3-chlor-N-methyl-N-(pyridin-3-ylmethyl)anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Ligand wirken und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Das Vorhandensein der Aminomethyl- und Pyridin-3-ylmethylgruppen ermöglicht spezifische Wechselwirkungen mit biologischen Makromolekülen, die verschiedene biochemische Pfade beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminomethyl and pyridin-3-ylmethyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(Aminomethyl)-3-chlor-N-methyl-N-(pyridin-2-ylmethyl)anilin
- 2-(Aminomethyl)-3-chlor-N-methyl-N-(pyridin-4-ylmethyl)anilin
- 2-(Aminomethyl)-3-chlor-N-methyl-N-(chinolin-3-ylmethyl)anilin
Einzigartigkeit
2-(Aminomethyl)-3-chlor-N-methyl-N-(pyridin-3-ylmethyl)anilin ist einzigartig aufgrund der spezifischen Positionierung der Pyridin-3-ylmethylgruppe, die ihre Bindungsaffinität und Selektivität gegenüber bestimmten molekularen Zielstrukturen beeinflussen kann. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu unterschiedlichen biologischen und chemischen Eigenschaften führen.
Eigenschaften
Molekularformel |
C14H16ClN3 |
|---|---|
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C14H16ClN3/c1-18(10-11-4-3-7-17-9-11)14-6-2-5-13(15)12(14)8-16/h2-7,9H,8,10,16H2,1H3 |
InChI-Schlüssel |
YNPNHZJWBXDKDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CN=CC=C1)C2=C(C(=CC=C2)Cl)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12315907.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)

![4-Oxo-4-[[10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid](/img/structure/B12315926.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)



![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)

